3-MERCAPTOPROPYLTRIMETHYLSILANE

Description

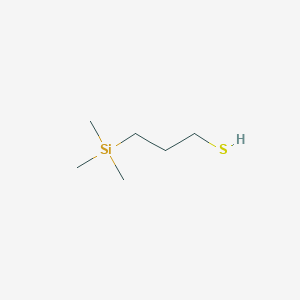

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16SSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBMENVWKFZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158444 | |

| Record name | 1-Propanethiol, 3-trimethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13399-93-4 | |

| Record name | 1-Propanethiol, 3-trimethylsilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013399934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 3-trimethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Mercaptopropyltrimethoxysilane: From Core Chemical Principles to Advanced Applications in Research and Drug Development

Abstract

3-Mercaptopropyltrimethoxysilane (MPTMS) stands as a cornerstone bifunctional molecule in materials science, surface chemistry, and nanotechnology. Its unique molecular architecture, featuring a hydrolyzable trimethoxysilyl group at one end and a reactive thiol group at the other, enables the covalent linkage of disparate inorganic and organic materials. This guide provides an in-depth exploration of the fundamental chemical structure and properties of MPTMS. It further elucidates the key reaction mechanisms that underpin its utility—namely, the hydrolysis and condensation of the silane moiety and the versatile reactivity of the terminal thiol. This technical treatise is designed for researchers, scientists, and drug development professionals, offering not only a robust theoretical framework but also field-proven, detailed experimental protocols for the application of MPTMS in surface functionalization, nanoparticle engineering, and the development of advanced biosensing platforms and drug delivery systems.

Unveiling the Molecular Architecture and Physicochemical Properties of MPTMS

3-Mercaptopropyltrimethoxysilane, often abbreviated as MPTMS, is a versatile organosilane coupling agent. Its power lies in its dual-ended functionality, which allows it to act as a molecular bridge between inorganic substrates and organic or biological materials.[1]

The structure consists of a central propyl chain. One end of this chain is attached to a silicon atom, which is bonded to three methoxy groups (-OCH₃). This trimethoxysilyl group is the key to its ability to bind to inorganic surfaces.[2][3] The other end of the propyl chain terminates in a thiol group (-SH), a sulfur-containing functional group renowned for its reactivity, particularly towards noble metals and in specific organic reactions.[1]

Core Chemical Identity

The fundamental identifiers and structural details of MPTMS are summarized below:

-

IUPAC Name: 3-(trimethoxysilyl)propane-1-thiol[4]

-

Synonyms: γ-mercaptopropyltrimethoxysilane, 3-(Trimethoxysilyl)-1-propanethiol

-

CAS Number: 4420-74-0[4]

-

Molecular Formula: C₆H₁₆O₃SSi[4]

-

Molecular Weight: 196.34 g/mol [4]

-

SMILES: CO(OC)OC[4]

Diagram 1: Chemical Structure of 3-Mercaptopropyltrimethoxysilane (MPTMS)

Caption: Chemical structure of 3-Mercaptopropyltrimethoxysilane.

Physicochemical Properties

The physical and chemical properties of MPTMS dictate its handling, storage, and application conditions. It is a colorless liquid with a characteristic stench.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 213-215 °C |

| Density | 1.057 g/mL at 25 °C |

| Refractive Index | n20/D 1.444 |

Note: These values are typical and may vary slightly between suppliers.

The Chemistry in Action: Core Reactivity of MPTMS

The utility of MPTMS is rooted in the distinct reactivity of its two functional ends. Understanding these reactions is paramount for designing and troubleshooting experimental protocols.

The Silane End: Hydrolysis and Condensation

The trimethoxysilyl group of MPTMS is the anchor to inorganic substrates that possess hydroxyl (-OH) groups on their surfaces, such as glass, silica, and various metal oxides. This anchoring process occurs in a series of steps:

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) on the silicon atom are hydrolyzed to form silanol groups (-Si-OH). This reaction can be catalyzed by either acid or base.[5] The degree of hydrolysis can be controlled by the amount of available water.[6]

-

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups (from other MPTMS molecules) to form stable siloxane bonds (-Si-O-Si-). This process can lead to the formation of oligomers in solution before surface deposition.[2]

-

Surface Binding: The silanol groups of MPTMS (or its oligomers) can also condense with the hydroxyl groups on the substrate surface, forming a covalent siloxane bond that anchors the MPTMS molecule to the surface.[7]

-

Cross-linking: After initial surface binding, the remaining silanol groups on the MPTMS molecules can cross-link with adjacent molecules, forming a durable, self-assembled monolayer (SAM).[2]

Diagram 2: Hydrolysis and Condensation of MPTMS on a Silica Surface

Caption: The multi-step process of MPTMS binding to a hydroxylated surface.

The Thiol End: A Versatile Reactive Hub

The terminal thiol group (-SH) provides a powerful toolkit for further functionalization of MPTMS-modified surfaces.

Thiols exhibit a strong affinity for the surfaces of noble metals, most notably gold. This interaction leads to the formation of a stable gold-thiolate bond (Au-S-R), which is the foundation for creating self-assembled monolayers on gold surfaces.[8] The mechanism is generally understood to involve an oxidative addition of the S-H bond to the gold surface, resulting in a highly ordered and densely packed monolayer.[9] This robust and specific interaction is widely exploited in the development of biosensors, nanoelectronics, and functionalized nanoparticles.

The thiol group can readily participate in "click" chemistry reactions, particularly the thiol-ene reaction. This reaction involves the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"), typically initiated by UV light or a radical initiator.[10] The thiol-ene reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal strategy for covalently attaching biomolecules, polymers, or other ligands to an MPTMS-functionalized surface.[10]

Another highly specific and efficient reaction involving the thiol group is its Michael addition to a maleimide. This reaction is rapid, occurs at physiological pH, and forms a stable thioether bond.[1] This specificity makes thiol-maleimide chemistry a popular choice for bioconjugation, for example, attaching thiol-containing peptides or proteins to a surface functionalized with a maleimide-containing linker.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, with integrated characterization steps to ensure the success of each stage.

Protocol for Silanization of Glass or Silica Surfaces with MPTMS

This protocol details the formation of a thiol-terminated self-assembled monolayer on glass or silica substrates.

Materials:

-

Glass or silica substrates (e.g., microscope slides, coverslips, or silicon wafers with a native oxide layer)

-

3-Mercaptopropyltrimethoxysilane (MPTMS)

-

Anhydrous ethanol

-

Deionized water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning and Activation:

-

Place the substrates in a suitable rack.

-

Immerse the substrates in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

-

Carefully remove the substrates and rinse extensively with deionized water.

-

Rinse with anhydrous ethanol and dry under a stream of nitrogen gas.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of MPTMS in anhydrous ethanol.

-

Immerse the cleaned and dried substrates in the MPTMS solution for 1 hour at room temperature.[11]

-

Remove the substrates from the solution and rinse thoroughly with anhydrous ethanol to remove any unbound silane.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Curing:

-

Place the silanized substrates in an oven at 110°C for 1 hour to promote covalent bond formation and cross-linking of the silane layer.

-

-

Characterization (Validation):

-

Contact Angle Goniometry: Measure the water contact angle. A successful MPTMS coating will result in a more hydrophobic surface compared to the clean, hydrophilic substrate.

-

X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of silicon and sulfur on the surface.

-

Ellipsometry: Measure the thickness of the deposited silane layer.

-

Diagram 3: Experimental Workflow for Surface Silanization with MPTMS

Caption: Step-by-step workflow for creating a thiol-terminated surface.

Protocol for Functionalization of Gold Nanoparticles with MPTMS

This protocol describes the surface modification of pre-synthesized gold nanoparticles to create a silane-functionalized surface for further reactions.

Materials:

-

Aqueous solution of gold nanoparticles (AuNPs)

-

MPTMS

-

Ethanol

-

Centrifuge

Procedure:

-

Preparation of MPTMS Solution:

-

Prepare a 1 mM solution of MPTMS in ethanol.

-

-

Functionalization:

-

To the aqueous AuNP solution, add the MPTMS solution dropwise while stirring. The final concentration of MPTMS should be in excess relative to the surface area of the AuNPs.

-

Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring to ensure complete monolayer formation.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the size of the nanoparticles.

-

Remove the supernatant, which contains excess MPTMS.

-

Resuspend the AuNP pellet in fresh ethanol and repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound MPTMS.

-

-

Characterization (Validation):

-

UV-Vis Spectroscopy: A slight red-shift in the surface plasmon resonance peak of the AuNPs is indicative of a change in the surface chemistry.

-

Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles confirms the presence of the MPTMS coating.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of Si-O and C-H stretches from the MPTMS molecule on the nanoparticle surface.

-

Applications in Drug Development

The unique properties of MPTMS make it a valuable tool in the development of novel therapeutics and diagnostic platforms.

Targeted Drug Delivery Systems

MPTMS plays a crucial role in the fabrication of sophisticated nanoparticle-based drug delivery systems. For instance, mesoporous silica nanoparticles (MSNs) can be loaded with a therapeutic agent. The surface of these MSNs can then be functionalized with MPTMS. The exposed thiol groups can be used to attach targeting ligands, such as antibodies or peptides, via thiol-ene or thiol-maleimide chemistry. These targeting ligands can then guide the drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[12][13][14]

Biosensors for Drug Screening

The ability of MPTMS to create well-defined, functional surfaces is critical for the development of high-sensitivity biosensors used in drug discovery and screening.[15][16][17] For example:

-

Surface Plasmon Resonance (SPR) Biosensors: A gold SPR sensor chip can be functionalized with MPTMS. The thiol groups can then be used to immobilize a target protein. The interaction of potential drug candidates with this immobilized protein can be monitored in real-time, providing valuable kinetic data.

-

Electrochemical Biosensors: An electrode surface can be modified with MPTMS-functionalized gold nanoparticles. Enzymes or antibodies can be attached to the nanoparticles, creating a high-surface-area biosensor for detecting specific analytes or monitoring drug-target interactions.[18]

Diagram 4: MPTMS in Thiol-Ene "Click" Chemistry for Bioconjugation

Caption: Schematic of the thiol-ene reaction for immobilizing molecules.

Safety and Handling

MPTMS is harmful if swallowed and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[4] It is essential to handle MPTMS in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from moisture to prevent premature hydrolysis.

Conclusion

3-Mercaptopropyltrimethoxysilane is a powerful and versatile molecule that serves as a critical enabler in materials science, nanotechnology, and drug development. Its ability to form robust links between inorganic and organic realms, facilitated by the well-understood chemistry of its silane and thiol groups, provides researchers with a reliable tool for creating functional surfaces and nanoparticles. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists and engineers to leverage the full potential of MPTMS in their research and development endeavors, from fundamental surface science to the creation of next-generation therapeutics and diagnostics.

References

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

-

(n.d.). silylation of the silica surface. Retrieved from [Link]

-

Tavakoli, J., & Tang, Y. (2017). Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. ResearchGate. Retrieved from [Link]

-

Hughes, A. (2012). Reliable protocol for mercapo-silanes on glass? ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sol–gel process. Retrieved from [Link]

-

(2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. MDPI. Retrieved from [Link]

-

Laurentian University. (n.d.). The surface chemistry of 3-mercaptopropyltrimethoxysilane films deposited on magnesium alloy AZ91. Retrieved from [Link]

-

Cai, M., Ho, M., Thompson, W., & Pemberton, J. E. (1997). Hydrolysis and condensation kinetic studies of mercaptopropyl trimethoxysilane using in-situ Raman spectroscopy. ResearchGate. Retrieved from [Link]

-

(2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Illustration of thiol functionalization reaction between MPTMS and.... Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s. Retrieved from [Link]

-

ACS Omega. (n.d.). Understanding the Growth Mechanism of Thiol-Conjugated Au25 Cluster. Retrieved from [Link]

-

(2013). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. ScienceDirect. Retrieved from [Link]

-

Slawinski, M. (2015). Functionalized Particles Designed for Targeted Delivery. PubMed Central. Retrieved from [Link]

-

Lin, T. Y., Hsieh, H. J., & Chiu, H. T. (2007). Using MPTMS as permselective membranes of biosensors. PubMed. Retrieved from [Link]

-

Mrksich Group. (n.d.). Maleimide-Functionalized Self-Assembled Monolayers for the Preparation of Peptide and Carbohydrate Biochips. Retrieved from [Link]

-

MDPI. (n.d.). Aptamer-Functionalized Nanoparticles in Targeted Delivery and Cancer Therapy. Retrieved from [Link]

-

Sagar, R. U. R. (2019). How to charcaterize the formation of thiol-SAM (3-mercaptopropyl trimethoxysilane) on glass surface? ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane and investigation of its effect on the properties of UV curable coatings. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Biosensors for Drug Detection Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. Schematic representation of SAM formation. Notes: Thiols can.... Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalized mesoporous silica nanoparticles for stimuli-responsive and targeted drug delivery. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Application of Biosensors in Drug Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical study on the interactions between silica and the products of 3-mercaptopropyltriethoxysilane (MPTS) with different hydrolysis degrees. Retrieved from [Link]

-

PubChem. (n.d.). (3-Mercaptopropyl)trimethoxysilane. Retrieved from [Link]

-

BioNavis. (n.d.). Biosensor development instruments. Retrieved from [Link]

-

PubMed Central. (n.d.). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Retrieved from [Link]

-

PubMed Central. (n.d.). The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. Retrieved from [Link]

- Scott, A., & Gray-Munro, J. E. (2009). The surface chemistry of 3-mercaptopropyltrimethoxysilane films deposited on magnesium alloy AZ91. Thin Solid Films, 517(21), 6032-6039.

-

Singh, S. K., & Kumar, R. (2024). Chemistry of the Au–Thiol Interface through the Lens of Single-Molecule Flicker Noise Measurements. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Trends in Protein-Based Biosensor Assemblies for Drug Screening and Pharmaceutical Kinetic Studies. Retrieved from [Link]

-

Nanoscale (RSC Publishing). (2015). Properties of the gold–sulphur interface: from self-assembled monolayers to clusters. Retrieved from [Link]

-

DergiPark. (2023). Preparation of Composite Hydrogels with Silica Nanoparticles by Photoinitiated Polymerization Reaction Silika Nanopartiküller i. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. Retrieved from [Link]

-

YouTube. (2022). Stimuli-responsive mesoporous nanomatrices for drug delivery. Retrieved from [Link]

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. lab.semi.ac.cn [lab.semi.ac.cn]

- 3. diva-portal.org [diva-portal.org]

- 4. Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions | Journal of Fundamental and Applied Sciences [ajol.info]

- 5. Sol–gel process - Wikipedia [en.wikipedia.org]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. db-thueringen.de [db-thueringen.de]

- 12. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. bionavis.com [bionavis.com]

- 17. researchgate.net [researchgate.net]

- 18. Using MPTMS as permselective membranes of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

what is 3-mercaptopropyltrimethoxysilane used for in research

An In-Depth Technical Guide to the Research Applications of 3-Mercaptopropyltrimethoxysilane (MPTMS)

Foreword: The Molecular Swiss Army Knife

As a Senior Application Scientist, one often encounters molecules that are workhorses for a specific task. Far rarer, however, are compounds that serve as a versatile platform, a veritable "molecular Swiss Army knife" adaptable to a vast array of scientific challenges. 3-Mercaptopropyltrimethoxysilane, commonly known as MPTMS, is unequivocally in the latter category. Its simple linear structure, with the chemical formula C₆H₁₆O₃SSi, belies a powerful dual functionality that makes it an indispensable tool for materials scientists, chemists, and biotechnologists alike[1].

At one end, the trimethoxysilane group provides a robust mechanism for anchoring to hydroxylated surfaces such as glass, silica, and various metal oxides. Through hydrolysis and condensation reactions, it forms exceptionally stable covalent Si-O-substrate and cross-linked siloxane (Si-O-Si) bonds[2][3][4]. At the other end, a terminal thiol (-SH) group offers a distinct set of chemical handles. It can form strong covalent bonds with noble metal surfaces like gold and silver, participate in "click" chemistry reactions, and chelate heavy metals[5][6][7].

This guide is structured not by chemical class, but by application. It is designed to provide researchers with both the foundational understanding and the practical, field-proven methodologies to leverage the unique bifunctional nature of MPTMS in their work. We will explore not just what MPTMS does, but why specific protocols are designed the way they are, ensuring that the science is not just followed, but understood.

Surface Functionalization of Nanomaterials: Crafting the Interface

The efficacy of nanomaterials often hinges on the chemistry of their surface. MPTMS is a premier agent for surface modification, enabling the stable integration of inorganic nanoparticles into diverse chemical environments and providing a platform for subsequent bioconjugation or polymerization.

Silica and Metal Oxide Nanoparticles

The surfaces of materials like silica (SiO₂), magnetite (Fe₃O₄), and other metal oxides are rich in hydroxyl (-OH) groups. This provides a natural and highly efficient reaction site for the silane moiety of MPTMS. The causal chain is straightforward: the methoxy groups (-OCH₃) on the MPTMS molecule hydrolyze to form reactive silanol groups (-Si-OH), which then condense with the surface hydroxyls, forming a stable Si-O-Si or Si-O-Metal covalent bond and releasing water or methanol[8][9]. This process effectively grafts a thiol-terminated linker onto the nanoparticle surface.

This protocol describes a common method for grafting thiol groups onto a silica surface, a critical step for improving nanoparticle dispersion in organic matrices or for enabling further surface chemistry[8][9].

-

Activation & Dispersion: Dry 1.0 g of silica nanoparticles under vacuum at 120°C for 4 hours to remove physisorbed water. Disperse the dried nanoparticles in 100 mL of anhydrous toluene in a round-bottom flask using an ultrasonic bath for 30 minutes to ensure a homogenous suspension.

-

Silanization Reaction: Place the flask under a nitrogen atmosphere. Add 2.0 mL of MPTMS to the suspension via syringe.

-

Reflux: Heat the mixture to reflux (approx. 110°C for toluene) and maintain vigorous stirring for 24 hours. The elevated temperature drives the condensation reaction to completion.

-

Washing & Purification: Cool the reaction to room temperature. Centrifuge the suspension to pellet the functionalized nanoparticles. Discard the supernatant, which contains unreacted MPTMS and byproducts.

-

Rinse Cycle: Re-disperse the nanoparticle pellet in 50 mL of fresh toluene and centrifuge again. Repeat this washing step three times, followed by two additional washes with ethanol to remove residual toluene.

-

Final Drying: Dry the purified MPTMS-modified silica nanoparticles (SiO₂-SH) under vacuum at 60°C overnight. Store in a desiccator.

Figure 1: Experimental workflow for the functionalization of silica nanoparticles with MPTMS.

The success of the functionalization must be validated. The following table outlines key techniques and their expected outcomes.

| Characterization Technique | Purpose | Expected Result for Successful Modification | Reference(s) |

| FTIR Spectroscopy | To identify functional groups | Appearance of new peaks corresponding to C-H stretching (~2900 cm⁻¹) from the propyl chain of MPTMS. | [10] |

| Thermogravimetric Analysis (TGA) | To quantify the amount of grafted MPTMS | A distinct weight loss step between 200-600°C, corresponding to the decomposition of the organic MPTMS layer. The grafting ratio can be calculated from this loss. | [9][11][12] |

| Dynamic Light Scattering (DLS) | To measure hydrodynamic diameter | A slight increase in particle size and potentially a change in the polydispersity index (PDI), indicating the presence of the surface layer. | [11][13] |

| X-ray Photoelectron Spectroscopy (XPS) | To determine surface elemental composition | Detection of sulfur (S 2p) and silicon (Si 2p) signals corresponding to the MPTMS molecule on the nanoparticle surface. | [5][14] |

Formation of Self-Assembled Monolayers (SAMs): Engineering Surfaces from the Bottom Up

Self-Assembled Monolayers (SAMs) are highly ordered single-molecule layers that spontaneously form on a substrate, providing a powerful method to precisely control surface properties like wettability, adhesion, and biocompatibility[15][16]. MPTMS is an exemplary molecule for SAM formation due to its ability to bind to both oxide and metallic surfaces.

The causality is rooted in thermodynamics: the system's free energy is lowered when the MPTMS head groups chemisorb onto the substrate[15]. On gold or silver, the thiol group forms a strong metal-thiolate bond[5][17]. On hydroxylated surfaces like glass or silicon wafers, the trimethoxysilane group anchors the molecule[14][18]. A unique feature of MPTMS SAMs is that after the initial layer forms, the exposed methoxy groups can undergo hydrolysis and condensation, creating a highly stable, cross-linked 2D siloxane network that enhances the monolayer's robustness[2][5][19].

Figure 2: Mechanism of MPTMS SAM formation and subsequent cross-linking on a hydroxylated surface.

This protocol provides a reliable method for creating a thiol-functionalized surface on glass, which can be used for applications ranging from microfluidics to biosensors[4][7].

-

Substrate Cleaning (Critical Step): The quality of the SAM is entirely dependent on the cleanliness of the substrate. Immerse glass slides in a Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE). Let the slides sit for 1 hour to remove organic residues and hydroxylate the surface.

-

Rinsing: Thoroughly rinse the slides with copious amounts of deionized water and then with absolute ethanol.

-

Drying: Dry the slides under a stream of high-purity nitrogen and use immediately.

-

Silanization Solution: Prepare a 2% (v/v) solution of MPTMS in 95% ethanol/5% deionized water. The water is necessary to initiate the hydrolysis of the methoxy groups.

-

Immersion: Immerse the cleaned, dry glass slides into the MPTMS solution for 1-2 hours at room temperature[5].

-

Post-Immersion Rinse: Remove the slides and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

-

Curing: Cure the slides in an oven at 100-110°C for 1 hour. This step drives the condensation reaction, promoting the cross-linking of the silane heads into a stable siloxane network[3]. The slides are now ready for use.

Advanced Applications: From Molecular Adhesives to Environmental Solutions

The dual-handle nature of MPTMS opens the door to a wide range of advanced applications where bridging disparate materials or introducing specific chemical functionality is paramount.

MPTMS as a Molecular Adhesive

One of the most elegant applications of MPTMS is its use as a "molecular adhesive" to bond materials that do not naturally adhere, most notably gold to glass[2][20][21]. The causality is perfect: the silane end covalently bonds to the hydroxylated glass surface, forming a SAM. This monolayer presents an outward-facing thiol surface. When gold is subsequently deposited (e.g., via thermal evaporation), it forms a strong, covalent Au-S bond with the underlying MPTMS layer, resulting in vastly superior adhesion compared to direct deposition on glass.

Figure 3: MPTMS as a molecular adhesive between a glass substrate and a gold film.

Thiol-Ene Chemistry and Polymer Composites

In polymer science, MPTMS serves two primary roles. First, MPTMS-functionalized nanoparticles can be incorporated as fillers into polymer matrices. The MPTMS acts as a coupling agent, forming a covalent bond between the inorganic nanoparticle and the organic polymer, which prevents particle agglomeration and significantly improves the mechanical properties (e.g., tensile strength) of the resulting nanocomposite[9][22]. An increase in tensile strength of over 77% has been reported for some nanocomposite films[9][22].

Second, the thiol group can participate in photoinitiated "thiol-ene" click reactions. This allows for the grafting of polymers directly from an MPTMS-functionalized surface, creating polymer brushes with controlled density and composition[7][18][23].

Environmental Remediation: Heavy Metal Adsorption

The thiol group is a soft base, giving it a high affinity for soft Lewis acid heavy metal ions like lead (Pb²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺). Researchers have leveraged this by coating high-surface-area materials, such as silica aerogels or electrospun nanofibers, with MPTMS[6][24][25]. These functionalized materials act as highly effective sorbents for removing toxic heavy metals from water. The adsorption process is often pH-dependent, with efficiency increasing as pH rises and competition from protons for the binding sites decreases[6].

| MPTMS-Modified Material | Target Metal Ion | Max. Adsorption Capacity (qₘ, mg/g) | Reference(s) |

| Silica Aerogel | Pb(II) | 240 | [24][25] |

| Nylon Nanofibers | Ni(II) | Varies with conditions | [6] |

| Nylon Nanofibers | Cd(II) | Varies with conditions | [6] |

| Montmorillonite Clay | Fe(II) | Varies with conditions | [26] |

Conclusion

3-Mercaptopropyltrimethoxysilane is far more than a simple chemical reagent; it is a fundamental building block for interfacial engineering. Its genius lies in its bifunctional simplicity, allowing researchers to covalently link the inorganic world of oxides and metals with the organic world of polymers and biomolecules. From creating robust nanoparticle shells and precisely defined self-assembled monolayers to acting as a molecular glue and an environmental scavenger, the applications of MPTMS are as broad as they are impactful. Understanding the distinct yet cooperative chemistry of its thiol and silane moieties empowers scientists to design, build, and functionalize materials with a level of control that is essential for the next generation of advanced technologies.

References

-

Thompson, W. R., Cai, M., Ho, M., & Pemberton, J. E. (1997). Hydrolysis and Condensation of Self-Assembled Monolayers of (3-Mercaptopropyl)trimethoxysilane on Ag and Au Surfaces. Langmuir, 13(8), 2291–2302. [Link]

-

Kainz, Q. M., Behray, M., Grass, R. N., & Stark, W. J. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Nanomaterials, 10(3), 543. [Link]

-

Pemberton, J. E., & Ho, M. (1997). Hydrolysis and Condensation of Self-Assembled Monolayers of (3-Mercaptopropyl)trimethoxysilane on Ag and Au Surfaces. OSTI.GOV. [Link]

-

Brito-Pereira, R., et al. (2020). Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization. Magnetochemistry, 6(4), 68. [Link]

-

Thompson, W. R., et al. (1997). Hydrolysis and condensation of self-assembled monolayers of (3-mercaptopropyl)trimethoxysilane on Ag and Au surfaces. OSTI.GOV. [Link]

-

Thompson, W. R., et al. (1997). Hydrolysis and condensation of self-assembled monolayers of (3-mercaptopropyl)trimethoxysilane on Ag and Au surfaces. University of Arizona. [Link]

-

Kainz, Q. M., et al. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. MDPI. [Link]

-

Karaca, N. (2021). The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. Turkish Journal of Chemistry, 45(3), 761–774. [Link]

-

Karaca, N. (2021). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane and investigation of its effect on the properties of UV curable coatings. ResearchGate. [Link]

-

Liu, Q., et al. (2014). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane: Experimental and theoretical study on the surface interaction. ResearchGate. [Link]

-

Zhang, L., et al. (2011). Preparation and characterization of 3-mercaptopropyl trimethoxysilane self-assembled monolayers. ResearchGate. [Link]

-

Forouz, S., et al. (2016). Removal of nickel and cadmium heavy metals using nanofiber membranes functionalized with (3-mercaptopropyl)trimethoxysilane (TMPTMS). Journal of Water and Health, 14(4), 640–648. [Link]

-

Gray-Munro, J., & Strong, M. (2009). The surface chemistry of 3-mercaptopropyltrimethoxysilane films deposited on magnesium alloy AZ91. Applied Surface Science, 255(18), 7948-7955. [Link]

-

Aziz, M. (2024). Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent solar concentrator performance and aesthetics. Diva-Portal.org. [Link]

-

Goss, C. A., Charych, D. H., & Majda, M. (1991). Application of (3-mercaptopropyl)trimethoxysilane as a molecular adhesive in the fabrication of vapor-deposited gold electrodes on glass substrates. Analytical Chemistry, 63(1), 85-88. [Link]

-

Goss, C., Charych, D., & Majda, M. (1991). Application of (3-mercaptopropyl)trimethoxysilane as a molecular adhesive in the fabrication of vapor-deposited gold electrodes on glass substrates. Semantic Scholar. [Link]

-

Liu, Q., et al. (2014). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. Chemical Physics Letters, 591, 227-232. [Link]

-

Karaca, N. (2021). The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. PubMed. [Link]

-

Krysinski, P., et al. (2007). Investigation of 3-mercaptopropyltrimethoxysilane self-assembled monolayers on Au(111) surface. ResearchGate. [Link]

-

Lowe, C., & Guymon, C. A. (2011). Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization. Semantic Scholar. [Link]

-

Al-Bonayan, A. M., et al. (2022). 3-Mercaptopropyl Trimethoxysilane @ Gadolinium Oxide Nanoprobes: An Effective Fluorescence-Sensing Platform for Cysteine. MDPI. [Link]

-

Lowe, C., & Guymon, C. A. (2011). Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization. PubMed. [Link]

-

Akhter, F., et al. (2024). Highly Enhanced Pb(II) Removal By Mercaptopropyl Trimethoxysilane (MPTMS) Surface-Modified Silica Aerogel: Synthesis, Characterization and Isotherm Studies. Physical Chemistry Research, 12(1), 219-227. [Link]

-

Lowe, C., & Guymon, C. A. (2011). Surface Modification of Silicate Glass Using 3-(Mercaptopropyl)trimethoxysilane for Thiol-Ene Polymerization. ResearchGate. [Link]

-

Akhter, F., et al. (2023). Highly Enhanced Pb(II) Removal By Mercaptopropyl Trimethoxysilane (MPTMS) Surface-Modified Silica Aerogel: Synthesis, Characterization and Isotherm Studies. ResearchGate. [Link]

-

N.A. (n.d.). Self-assembled monolayer. Wikipedia. [Link]

-

Maraldo, D., & Mutharasan, R. (2007). 3-mercaptopropyltrimethoxysilane as insulating coating and surface for protein immobilization for piezoelectric microcantilever sensors. Review of Scientific Instruments, 78(4), 044101. [Link]

-

Al-Bonayan, A. M., et al. (2022). 3-Mercaptopropyl Trimethoxysilane @ Gadolinium Oxide Nanoprobes: An Effective Fluorescence-Sensing Platform for Cysteine. OUCI. [Link]

-

Herdt, G. C., & Czanderna, A. W. (1996). Adsorption of 3-Mercaptopropyltrimethoxysilane on Silicon Oxide Surfaces and Adsorbate Interaction with Thermally Deposited Gold. Langmuir, 12(21), 5147-5155. [Link]

-

El-Naggar, I. M., et al. (2022). Chemically modified Egyptian montmorillonite clay with mercaptopropyl trimethoxysilane for adsorption of iron ions from potable water. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (3-Mercaptopropyl)trimethoxysilane. PubChem. [Link]

-

Wang, Y., et al. (2023). Surface modifications of biomaterials in different applied fields. RSC Advances, 13(16), 10711-10727. [Link]

-

Badawi, A., & El-Kader, K. M. A. (2021). Adsorption of Trimethoxysilane and of 3-Mercaptopropyltrimethoxysilane on Silica and on Silicon Wafers from Vapor Phase: An IR Study. ResearchGate. [Link]

-

N.A. (n.d.). Biomaterial surface modifications. Wikipedia. [Link]

-

Herdt, G. C., & Czanderna, A. W. (1996). Adsorption of 3-Mercaptopropyltrimethoxysilane on Silicon Oxide Surfaces and Adsorbate Interaction with Thermally Deposited Gold. ResearchGate. [Link]

Sources

- 1. (3-Mercaptopropyl)trimethoxysilane | C6H16O3SSi | CID 20473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. laurentian.ca [laurentian.ca]

- 4. diva-portal.org [diva-portal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iwaponline.com [iwaponline.com]

- 7. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. db-thueringen.de [db-thueringen.de]

- 12. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 16. ossila.com [ossila.com]

- 17. Hydrolysis and condensation of self-assembled monolayers of (3-mercaptopropyl)trimethoxysilane on Ag and Au surfaces (Journal Article) | OSTI.GOV [osti.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. semanticscholar.org [semanticscholar.org]

- 22. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. physchemres.org [physchemres.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

synthesis of 3-mercaptopropyltrimethoxysilane for laboratory use

An In-Depth Technical Guide to the Laboratory Synthesis of 3-Mercaptopropyltrimethoxysilane

Abstract

This technical guide provides a comprehensive overview of the principal laboratory-scale synthesis methodologies for 3-mercaptopropyltrimethoxysilane (MPTMS), a bifunctional organosilane of paramount importance in materials science, surface chemistry, and nanotechnology. MPTMS serves as a critical molecular adhesive and coupling agent, capable of bridging inorganic substrates with organic polymers and nanoparticles.[1][2][3] This document details two primary synthesis routes: the modern, high-efficiency photoinitiated thiol-ene reaction and the traditional nucleophilic substitution pathway. For each method, this guide explains the underlying chemical mechanisms, provides detailed, step-by-step experimental protocols, and outlines robust procedures for purification and characterization. It is intended for researchers, scientists, and professionals in chemical synthesis and drug development who require a practical, field-proven understanding of MPTMS preparation.

Introduction to 3-Mercaptopropyltrimethoxysilane (MPTMS)

3-Mercaptopropyltrimethoxysilane, chemical formula HS(CH₂)₃Si(OCH₃)₃, is a versatile organofunctional silane. Its structure is characterized by two key reactive moieties: a terminal thiol (-SH) group and a hydrolyzable trimethoxysilyl group. This dual functionality allows MPTMS to act as a molecular bridge. The trimethoxysilyl end undergoes hydrolysis in the presence of water to form reactive silanol groups (Si-OH), which can then condense with hydroxyl groups on the surfaces of inorganic substrates like glass, silica, and various metal oxides to form stable, covalent siloxane bonds (Si-O-Substrate).[1][3] Concurrently, the thiol group provides a reactive site for a variety of chemical transformations, including thiol-ene "click" reactions, disulfide bond formation, and strong chemisorption onto noble metal surfaces like gold.[1][2] This unique capability makes MPTMS an indispensable tool for surface functionalization, adhesion promotion, and the synthesis of hybrid organic-inorganic materials.[2][4]

Core Synthesis Mechanisms and Rationale

The laboratory synthesis of MPTMS can be approached through several chemical pathways. The choice of method often depends on available starting materials, desired purity, scalability, and reaction conditions (e.g., tolerance to UV light). Here, we discuss the two most prevalent and reliable routes.

Route 1: Radical-Initiated Thiol-Ene Reaction

The thiol-ene reaction is a powerful form of "click chemistry" that involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an alkene or "-ene").[5] For the synthesis of MPTMS, this involves the reaction between allyltrimethoxysilane and thioacetic acid, followed by hydrolysis of the thioester. A more direct and common laboratory approach is the anti-Markovnikov addition of a thiol to an alkenylsilane, often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).[6]

Causality and Expertise: The preference for a radical-initiated pathway lies in its high efficiency and regioselectivity. The reaction proceeds via a free-radical chain mechanism, which overwhelmingly favors the formation of the anti-Markovnikov adduct.[7][8][9] This ensures the sulfur atom bonds to the terminal carbon of the allyl group, leading to the desired linear propyl chain separating the thiol and silane functionalities. This method is often cleaner, with higher yields compared to some traditional methods.[8][9]

Route 2: Nucleophilic Substitution

A more traditional and straightforward method involves the nucleophilic substitution of a halogenated organosilane with a sulfur nucleophile.[10] The most common variant uses 3-chloropropyltrimethoxysilane as the starting material and a source of hydrosulfide, such as sodium hydrosulfide (NaSH), to displace the chloride.[10]

Causality and Expertise: This Sₙ2 reaction is effective due to the good leaving group nature of the chloride ion and the strong nucleophilicity of the hydrosulfide anion. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) are often used to solubilize the reactants and facilitate the substitution reaction.[10] Careful control of temperature is necessary to prevent side reactions. While robust, this method may require more rigorous purification to remove inorganic salts formed as byproducts. An alternative pathway involves reacting 3-chloropropyltrichlorosilane with thiourea, followed by ammonolysis and subsequent methoxylation, which can offer high yields but involves more steps.[11]

Experimental Protocols & Workflows

The following protocols are designed for laboratory-scale synthesis and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow Overview

Protocol 1: Photoinitiated Thiol-Ene Synthesis

This protocol is adapted from principles of radical-initiated thiol-ene reactions.[7][8][9]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Notes |

| Allyltrimethoxysilane | C₆H₁₄O₃Si | 146.26 | 14.6 g (0.1 mol) | Starting alkene |

| Thioacetic Acid | C₂H₄OS | 76.12 | 7.6 g (0.1 mol) | Thiol source |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | C₁₆H₁₆O₃ | 256.29 | 0.26 g (1 mol%) | Photoinitiator |

| Sodium Methoxide | CH₃ONa | 54.02 | 5.4 g (0.1 mol) | For deacetylation |

| Anhydrous Toluene | C₇H₈ | 92.14 | 200 mL | Solvent |

| Anhydrous Methanol | CH₃OH | 32.04 | 100 mL | Solvent for deacetylation |

| UV Lamp | - | - | 1 | 365 nm wavelength |

Step-by-Step Methodology

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve allyltrimethoxysilane (14.6 g), thioacetic acid (7.6 g), and DMPA (0.26 g) in 150 mL of anhydrous toluene.

-

Initiation: Purge the solution with nitrogen for 15 minutes to remove oxygen, which can quench the radical reaction.

-

Photoreaction: While stirring, irradiate the vessel with a 365 nm UV lamp positioned approximately 10-15 cm from the vessel. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the thiol S-H peak via FTIR if possible.

-

Solvent Removal: Once the reaction is complete, remove the toluene using a rotary evaporator.

-

Deacetylation: Re-dissolve the resulting crude thioester in 100 mL of anhydrous methanol under a nitrogen atmosphere. Cool the solution in an ice bath.

-

Base Addition: Slowly add sodium methoxide (5.4 g) to the stirred solution. Allow the mixture to stir and warm to room temperature overnight.

-

Neutralization & Filtration: Neutralize the mixture with a dilute solution of acetic acid in methanol. A salt (sodium acetate) will precipitate. Filter the solid salt and wash with a small amount of cold methanol.

-

Final Purification: Combine the filtrate and washings. Remove the methanol via rotary evaporation. The resulting crude MPTMS should be purified by vacuum distillation.

Protocol 2: Synthesis via Nucleophilic Substitution

This protocol is based on the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide.[10]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Notes |

| 3-Chloropropyltrimethoxysilane | C₆H₁₅ClO₃Si | 198.72 | 20.0 g (0.1 mol) | Starting halide |

| Sodium Hydrosulfide (anhydrous) | NaSH | 56.06 | 5.9 g (0.105 mol) | Nucleophile (slight excess) |

| Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 250 mL | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | For extraction |

| Saturated NaCl solution | - | - | 200 mL | For washing |

Step-by-Step Methodology

-

Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add sodium hydrosulfide (5.9 g) and anhydrous DMF (250 mL).

-

Addition of Silane: While stirring vigorously under a nitrogen atmosphere, add 3-chloropropyltrimethoxysilane (20.0 g) dropwise over 30 minutes. An exothermic reaction will occur, and the internal temperature should be maintained between 90-100°C, using external heating if necessary.[10]

-

Reaction: Maintain the reaction mixture at 110°C for approximately 75-90 minutes.[10] Monitor the reaction progress by taking small aliquots and analyzing via gas chromatography (GC) to observe the disappearance of the starting material.

-

Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. The byproduct, sodium chloride, will precipitate. Filter the mixture to remove the salt.

-

Workup: Transfer the filtrate to a separatory funnel. Add 250 mL of diethyl ether and wash the organic layer three times with 100 mL portions of saturated NaCl solution to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: Purify the resulting crude liquid by fractional vacuum distillation to obtain pure MPTMS.

Purification and Characterization

Independent of the synthesis route, the final product requires purification, typically via vacuum distillation, to remove unreacted starting materials, solvents, and byproducts. The purity should be verified using standard analytical techniques.

Summary of Analytical Data

| Technique | Expected Result for MPTMS |

| ¹H NMR (CDCl₃) | δ 0.71 (t, 2H, -Si-CH₂-), δ 1.35 (t, 1H, -SH), δ 1.70 (m, 2H, -CH₂-CH₂-CH₂-), δ 2.55 (q, 2H, -CH₂-SH), δ 3.58 (s, 9H, -Si(OCH₃)₃).[12][13] |

| ²⁹Si NMR (CDCl₃) | A single peak expected in the range of -42 to -48 ppm, characteristic of a T⁰ silicon environment.[14] |

| FTIR (neat) | ~2570 cm⁻¹ (S-H stretch), 2840-2940 cm⁻¹ (C-H stretch), ~1090 cm⁻¹ (strong, Si-O-C stretch).[15] |

| Boiling Point | 91-92 °C at 15 mmHg.[16] |

| Density | ~1.057 g/mL at 25 °C.[16] |

Safety and Handling

3-Mercaptopropyltrimethoxysilane and its precursors present several hazards that require strict safety protocols.

-

Toxicity and Irritation: MPTMS is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[17][18] It is also a known skin sensitizer, meaning repeated exposure can lead to an allergic reaction.[19][20]

-

Stench: Like many thiols, MPTMS has a strong, unpleasant odor. All work must be conducted in a high-efficiency fume hood.

-

Flammability: MPTMS is a combustible liquid.[18][21] Keep away from heat, sparks, and open flames.

-

Reactivity: Contact with moisture will cause hydrolysis, liberating methanol.[18] Methanol is toxic and flammable. Therefore, all reactions and storage should be under anhydrous conditions.

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene).

-

Safety goggles and a face shield.

-

A lab coat.

Handling and Storage:

-

Handle only in a chemical fume hood.[18]

-

Avoid contact with skin, eyes, and clothing.[19] Wash thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place away from moisture and oxidizing agents.[19][21]

Disposal:

-

Dispose of waste chemicals and containers in accordance with local, regional, and national regulations. Do not release into the environment as it is toxic to aquatic life.[17][19][20]

Conclusion

The synthesis of 3-mercaptopropyltrimethoxysilane in a laboratory setting is readily achievable through well-established methods like photoinitiated thiol-ene reactions or nucleophilic substitution. The thiol-ene pathway offers a modern, efficient, and highly selective route, while nucleophilic substitution provides a robust and traditional alternative. The success of either synthesis is contingent upon careful control of reaction parameters, adherence to anhydrous conditions to protect the trimethoxysilyl group, and rigorous final purification. Proper characterization by NMR and FTIR is essential to validate the structure and purity of the final product. Given the hazardous nature of the reagents and product, all experimental work must be conducted with strict adherence to safety protocols.

References

-

Rissing, C., & Son, D. Y. (2008). Thiol−Ene Reaction for the Synthesis of Multifunctional Branched Organosilanes. Organometallics, 27(19), 5043–5048. [Link]

-

Gelest, Inc. (2026). 3-Mercaptopropyl Trimethoxysilane - Material Safety Data Sheet. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Mercaptopropyl)trimethoxysilane tech. 85%. [Link]

-

Rissing, C., & Son, D. Y. (2008). Thiol−Ene Reaction for the Synthesis of Multifunctional Branched Organosilanes. Organometallics. [Link]

-

Krylova, V. N., et al. (2021). A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds. RSC Advances. [Link]

-

Son, D. Y. (2008). Thiol−Ene Reaction for the Synthesis of Multifunctional Branched Organosilanes. Organometallics. [Link]

-

Szymańska, A., et al. (2022). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. Scientific Reports. [Link]

-

Wang, Y., et al. (2010). Synthesis of 3-mercaptopropyltrimethoxysilane. ResearchGate. [Link]

-

Goss, C., Charych, D., & Majda, M. (1991). Application of (3-mercaptopropyl)trimethoxysilane as a molecular adhesive in the fabrication of vapor-deposited gold electrodes on glass substrates. Analytical Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of 3-mercaptopropyltrimethoxysilane. [Link]

-

Rahman, M. M. (2021). Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thiol-ene polymer adhesion to improve luminescent solar concentrator performance. Diva-Portal.org. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) 3-mercaptopropyltrimethoxysilane (MPTMS), (b) E4, and (c) product S4. [Link]

-

ResearchGate. (n.d.). ²⁹Si nuclear magnetic resonance (NMR) spectra of (a) (3-Mercaptopropyl)trimethoxysilane (MPTMS) monomer... [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) 3-mercaptopropyltrimethoxysilane (MPTMS), (b) methyl acrylate, (c) 3d. [Link]

-

ResearchGate. (n.d.). FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel. [Link]

Sources

- 1. Buy (3-Mercaptopropyl)trimethoxysilane | 4420-74-0 [smolecule.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. (3-Mercaptopropyl)trimethoxysilane | 4420-74-0 | Benchchem [benchchem.com]

- 4. diva-portal.org [diva-portal.org]

- 5. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. (3-メルカプトプロピル)トリメトキシシラン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 20. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 21. chemicalbull.com [chemicalbull.com]

3-mercaptopropyltrimethoxysilane mechanism of action on surfaces

An In-Depth Technical Guide to the Mechanism of Action of 3-Mercaptopropyltrimethoxysilane on Surfaces

Introduction: The Molecular Bridge

3-Mercaptopropyltrimethoxysilane (MPTMS) is a bifunctional organosilane that has become an indispensable tool in materials science, nanotechnology, and drug development. Its utility lies in its unique molecular architecture: a trimethoxysilane head group at one end and a reactive thiol (mercaptan) group at the other, connected by a propyl chain.[1] This structure allows MPTMS to act as a molecular adhesive or coupling agent, forming a robust bridge between inorganic substrates (like glass, silica, and metals) and organic materials (such as polymers or biological molecules).[2][3] This guide provides an in-depth exploration of the core mechanisms governing the interaction of MPTMS with surfaces, offers practical insights into experimental design, and details the protocols necessary for achieving consistent and effective surface modification.

Part 1: The Core Mechanism of MPTMS Surface Modification

The deposition of MPTMS onto a surface is not a simple adsorption process but a series of chemical reactions that lead to the formation of a covalently bonded, often cross-linked, siloxane network.[2][4] The overall mechanism can be dissected into three primary stages: hydrolysis, condensation, and surface binding.

Stage 1: Hydrolysis of the Methoxysilane Head Group

The process begins with the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom.[1][5][6] In the presence of water, these groups are replaced by hydroxyl groups (-OH), forming reactive silanols (Si-OH).[1][7] This reaction releases methanol as a byproduct.

Si-(OCH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃OH

The rate of hydrolysis is a critical parameter and is significantly influenced by pH.[6] It is generally accelerated under acidic or basic conditions.[6][8] Insufficient water will lead to incomplete hydrolysis, while an excess can promote premature self-condensation and polymerization in the bulk solution, leading to the formation of aggregates that result in non-uniform films.[1][2]

Stage 2: Condensation and Network Formation

Once silanol groups are formed, they undergo condensation reactions. This occurs in two competing ways:

-

Intermolecular Condensation: Silanols on adjacent MPTMS molecules react with each other to form stable siloxane bonds (Si-O-Si), releasing water.[9][10] This process leads to the formation of oligomers in the solution and is the basis for the cross-linked network structure on the surface.[9]

-

Surface Condensation: The silanol groups of MPTMS react with hydroxyl groups present on the surface of an inorganic substrate (like silica, glass, or metal oxides).[7][11] This reaction forms a covalent Si-O-Substrate bond, anchoring the MPTMS molecule to the surface.[2]

These condensation reactions transform the initially deposited molecules into a durable, cross-linked polysiloxane film.[4] Curing, typically through thermal treatment after deposition, is often employed to drive these reactions to completion, enhancing the stability and cross-linking density of the film.[2]

Caption: MPTMS Binding Mechanisms on Different Substrates.

Part 2: Field-Proven Insights & Experimental Protocol

Achieving a uniform, stable, and functional MPTMS layer requires careful control over experimental parameters. The choices made during the deposition process directly dictate the quality of the resulting film.

Causality Behind Experimental Choices: Key Influencing Factors

The success of silanization is a balancing act between promoting surface reactions while preventing undesirable side reactions.

| Parameter | Effect on MPTMS Film Formation | Rationale & Field Insights |

| Water Content | Essential for hydrolysis but excess causes bulk polymerization. [1] | Trace amounts of water are often sufficient. Anhydrous solvents like toluene are used to control the hydrolysis rate, relying on surface-adsorbed water, which can lead to monolayer formation. [6]In contrast, alcohol-based solvents with a controlled amount of water (e.g., 5%) are common for creating robust, thicker films. [12] |

| pH | Catalyzes both hydrolysis and condensation reactions. [2][6] | Hydrolysis is rapid at low pH, but condensation is slower. Conversely, condensation is fastest around neutral to slightly basic pH. [2]Acidic conditions (e.g., pH 4-5) are often used to pre-hydrolyze the silane in solution before introducing the substrate. [8] |

| Solvent | Influences hydrolysis rate, silane solubility, and film uniformity. | Toluene is a non-polar, anhydrous solvent that slows hydrolysis, favoring monolayer formation. [6]Ethanol is a common protic solvent that can participate in the reaction and is often used with added water for controlled hydrolysis and condensation. [1][12] |

| MPTMS Concentration | Directly impacts film thickness and morphology. [2][13] | Low concentrations (e.g., <1% v/v) favor the formation of uniform self-assembled monolayers. [6][13]Higher concentrations can lead to the formation of thicker, potentially less-ordered multilayers or aggregates. [1][13] |

| Curing (Temp/Time) | Promotes further condensation, removes byproducts, and enhances film stability. [2] | Post-deposition baking (e.g., 100-120°C for 1 hour) is a critical step to drive off water and methanol and fully cross-link the siloxane network, significantly improving the film's durability. [2] |

A Self-Validating Protocol for MPTMS Deposition on Glass/Silica

This protocol describes a standard solution-based method for functionalizing a hydroxyl-rich surface like glass or a silicon wafer. Each stage should be validated with the appropriate characterization techniques.

Materials:

-

Substrates (e.g., glass slides, silicon wafers)

-

3-Mercaptopropyltrimethoxysilane (MPTMS)

-

Ethanol (anhydrous)

-

Deionized (DI) Water

-

Sulfuric Acid (H₂SO₄)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Nitrogen gas source

Protocol Steps:

-

Substrate Cleaning and Hydroxylation (Trustworthiness Checkpoint 1):

-

Causality: This step is critical to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups, which are the primary reaction sites for the silane.

-

Prepare a Piranha solution by carefully adding H₂O₂ (3 parts) to H₂SO₄ (7 parts) in a glass beaker. (Caution: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).

-

Immerse the substrates in the Piranha solution for 15-30 minutes. [12] * Thoroughly rinse the substrates with copious amounts of DI water and then with ethanol.

-

Dry the substrates under a stream of clean nitrogen gas. The surface should be hydrophilic (a water drop should spread out completely). This validates the presence of hydroxyl groups.

-

-

Preparation of Silanization Solution:

-

Causality: The solution is prepared to control the hydrolysis of MPTMS before deposition.

-

In a clean, dry flask, prepare a solution of 95% ethanol and 5% DI water (by volume). [12] * Add MPTMS to this solution to a final concentration of 1-2% (v/v). [12][14] * Stir the solution for at least 1 hour to allow for partial hydrolysis of the MPTMS. Some protocols may adjust the pH to ~4.5 with acetic acid to promote hydrolysis.

-

-

Deposition of MPTMS Film (Trustworthiness Checkpoint 2):

-

Rinsing and Curing (Trustworthiness Checkpoint 3):

-

Causality: Rinsing removes physisorbed, unreacted silane molecules. Curing drives the condensation reactions to completion, forming a stable, cross-linked film. [2] * Remove the substrates from the silane solution and rinse them thoroughly with fresh ethanol to remove excess MPTMS. [12] * Dry the substrates again with a stream of nitrogen.

-

Cure the coated substrates in an oven at 110-120°C for 1 hour. [2]

-

Caption: Experimental Workflow for MPTMS Surface Modification.

Part 3: Surface Characterization

Verifying the successful deposition of an MPTMS layer is essential. A multi-technique approach provides a comprehensive understanding of the modified surface. [15]

-

X-ray Photoelectron Spectroscopy (XPS): This is arguably the most definitive technique. It provides elemental composition and chemical state information. [16]Successful MPTMS deposition is confirmed by the appearance of Si 2p, S 2p, and C 1s peaks. [17][16]High-resolution scans of the S 2p peak can confirm the presence of the thiol group (binding energy ~163-164 eV) or its binding to a metal like gold (~162 eV). [18]* Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is used to identify chemical bonds. [15]Key spectral changes upon MPTMS deposition include the appearance of C-H stretching peaks (~2900 cm⁻¹) from the propyl chain and, most importantly, the formation of broad Si-O-Si siloxane peaks (~1000-1100 cm⁻¹). [8][9]* Contact Angle Goniometry: This simple technique measures the surface wettability. A clean, hydroxylated glass surface is highly hydrophilic (contact angle <10°). After MPTMS modification, the surface becomes more hydrophobic due to the propyl chain, typically exhibiting a water contact angle of 50-70°. [19][20]This change provides a quick verification of surface modification.

-

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and roughness at the nanoscale. [13]It can reveal whether the MPTMS has formed a smooth, uniform monolayer or has aggregated into domains or islands, providing insight into the quality of the deposition process. [13][19]* Ellipsometry: This optical technique is highly sensitive for measuring the thickness of thin films on reflective substrates, making it ideal for determining the thickness of the deposited MPTMS layer. [17]

References

-

Thompson, W. R., Cai, M., Ho, M., & Pemberton, J. E. (1997). Hydrolysis and Condensation of Self-Assembled Monolayers of (3-Mercaptopropyl)trimethoxysilane on Ag and Au Surfaces. Langmuir, 13(8), 2291-2302. [Link]

-

Thompson, W. R., Cai, M., Ho, M., & Pemberton, J. E. (1997). Hydrolysis and Condensation of Self-Assembled Monolayers of (3-Mercaptopropyl)trimethoxysilane on Ag and Au Surfaces. OSTI.GOV. [Link]

-

Dimitriadi, M., et al. (2018). Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. PubMed. [Link]

-

Thompson, W. R., et al. (1997). Hydrolysis and condensation of self-assembled monolayers of (3-mercaptopropyl)trimethoxysilane on Ag and Au surfaces. University of Arizona Libraries. [Link]

-

Thompson, W. R., et al. (1997). Hydrolysis and condensation of self-assembled monolayers of (3-mercaptopropyl)trimethoxysilane on Ag and Au surfaces. OSTI.GOV.

-

Hossain, M. S. (2021). Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent solar concentrator performance. Diva-Portal.org. [Link]

-

Gray-Munro, J., et al. (2009). The surface chemistry of 3-mercaptopropyltrimethoxysilane films deposited on magnesium alloy AZ91. Applied Surface Science. [Link]

-

Akhtar, F., et al. (2023). Synthesis, Characterization and Isotherm Studies of MPTMS-Modified Silica Aerogel for the Removal of Pb(II) from Aqueous Solution. Regular Article. [Link]

-

Gray-Munro, J., et al. (2009). The surface chemistry of 3-mercaptopropyltrimethoxysilane films deposited on magnesium alloy AZ91. ResearchGate. [Link]

-

D'Agostino, A., et al. (2022). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. UniCA IRIS. [Link]

-

Sugimura, H., et al. (2000). Structure and morphology of self-assembled 3-mercaptopropyltrimethoxysilane layers on silicon oxide. Journal of Vacuum Science & Technology A. [Link]

-

Dimitriadi, M., et al. (2018). Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. ResearchGate. [Link]

-

Al-Amin, M., et al. (2022). Solution deposition conditions influence the surface properties of 3-mercaptopropyl(trimethoxysilane) (MPTS) films. ResearchGate. [Link]

-

Lee, C.-Y., et al. (2021). Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency. National Institutes of Health. [Link]

-

Shang, S., & Zhang, L. (2020). Theoretical study on the interactions between silica and the products of 3-mercaptopropyltriethoxysilane (MPTS) with different hydrolysis degrees. ResearchGate. [Link]

-

Akay, G., & Cimen, D. (2021). The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. PubMed Central. [Link]

-

Goss, C. A., Charych, D., & Majda, M. (1991). Application of (3-mercaptopropyl)trimethoxysilane as a molecular adhesive in the fabrication of vapor-deposited gold electrodes on glass substrates. Semantic Scholar. [Link]

-

Bain, C. D., et al. (1998). Adsorption of 3-Mercaptopropyltrimethoxysilane on Silicon Oxide Surfaces and Adsorbate Interaction with Thermally Deposited Gold. ResearchGate. [Link]

-

Wu, J., et al. (2014). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane and investigation of its effect on the properties of UV curable coatings. ResearchGate. [Link]

-

Wu, J., et al. (2014). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane: Experimental and theoretical study on the surface interaction. ResearchGate. [Link]

-

Delhalle, J., et al. (2003). Self-assembly of (3-mercaptopropyl)trimethoxysilane on polycrystalline zinc substrates towards corrosion protection. ResearchGate. [Link]

-

Lee, C.-Y., et al. (2021). Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency. ACS Omega. [Link]

-

Various Authors. (2012). Reliable protocol for mercapo-silanes on glass? ResearchGate. [Link]

-

Wang, Y., et al. (2006). Silanization of Solid Surfaces via Mercaptopropylsilatrane: A New Approach of Constructing Gold Colloid Monolayers. ResearchGate. [Link]

-

Al-Amin, M., et al. (2022). Solution deposition conditions influence the surface properties of 3-mercaptopropyl(trimethoxysilane) (MPTS) films. Australian National Fabrication Facility. [Link]

-

Goss, C. A., Charych, D. H., & Majda, M. (1991). Application of (3-mercaptopropyl)trimethoxysilane as a molecular adhesive in the fabrication of vapor-deposited gold electrodes on glass substrates. Analytical Chemistry. [Link]

-

Chen, J.-J., Struk, K. N., & Brennan, A. B. (2011). Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization. PubMed. [Link]

-

Fedel, M., et al. (2008). The formation of a protective layer of 3-mercapto-propyl-trimethoxy-silane on copper. ResearchGate. [Link]

-

Chen, J.-J., et al. (2011). Surface Modification of Silicate Glass Using 3-(Mercaptopropyl)trimethoxysilane for Thiol-Ene Polymerization. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Mercaptopropyltrimethoxysilane: Enhancing Adhesion and Performance in Industrial Applications. medical-master.com. [Link]

-

Kaewsakul, W., et al. (2021). Effect of Modified Silica Fume Using MPTMS for the Enhanced EPDM Foam Insulation. MDPI. [Link]

-

Wu, J., et al. (2014). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. Chemical Physics Letters. [Link]

-

Severcan, F., & Yilmaz, O. (2021). Surface Characterization Techniques. GCRIS. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. laurentian.ca [laurentian.ca]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. physchemres.org [physchemres.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 14. pubs.acs.org [pubs.acs.org]

- 15. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 16. iris.unica.it [iris.unica.it]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

An In-depth Technical Guide to the Basic Hydrolysis and Condensation of 3-Mercaptopropyltrimethoxysilane

Foreword: The Versatility of a Bifunctional Silane

3-Mercaptopropyltrimethoxysilane (MPTMS) stands as a cornerstone organofunctional silane, prized for its dual reactivity that enables the covalent linkage of inorganic and organic materials.[1] Its trimethoxysilyl group provides a pathway to forming a robust polysiloxane network through hydrolysis and condensation, while the terminal thiol (-SH) group offers a reactive site for a multitude of applications, including the immobilization of biomolecules, the synthesis of functionalized nanoparticles, and the development of advanced coatings.[1] This guide provides a comprehensive exploration of the fundamental chemistry underpinning the utility of MPTMS: its basic hydrolysis and condensation. We will delve into the reaction mechanisms, influencing factors, and characterization techniques, offering both theoretical understanding and practical guidance for researchers, scientists, and drug development professionals.

The Sol-Gel Process: A Two-Act Play of Hydrolysis and Condensation

The transformation of MPTMS from a monomeric species to a cross-linked polysiloxane network is a classic example of the sol-gel process.[2] This process can be conceptually divided into two primary, and often concurrent, stages: hydrolysis and condensation.

Act I: Hydrolysis - The Awakening of Reactivity

The journey begins with the hydrolysis of the methoxy groups (-OCH₃) of the MPTMS molecule. In this step, water molecules cleave the Si-O-C bonds, replacing the methoxy groups with hydroxyl groups (-OH), known as silanols. This reaction transforms the relatively stable alkoxysilane into a highly reactive silanetriol intermediate.

General Hydrolysis Reaction: HS-(CH₂)₃-Si(OCH₃)₃ + 3H₂O ⇌ HS-(CH₂)₃-Si(OH)₃ + 3CH₃OH

This equilibrium reaction is the gateway to forming the siloxane backbone. The presence of water is paramount, and its concentration can influence the rate and extent of hydrolysis.

Act II: Condensation - Building the Siloxane Network

Once silanol groups are formed, they can undergo condensation reactions to form stable siloxane bonds (Si-O-Si). This process releases either water or alcohol and is the fundamental step in the formation of the polysiloxane structure. Condensation can occur between two silanol groups (water-producing condensation) or between a silanol group and a methoxy group (alcohol-producing condensation).

Water-Producing Condensation: 2 HS-(CH₂)₃-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Alcohol-Producing Condensation: HS-(CH₂)₃-Si(OH)₃ + HS-(CH₂)₃-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH (where R = -(CH₂)₃-SH)